molecular formula C19H14ClN5O2 B10798181 N-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

N-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10798181
M. Wt: 379.8 g/mol
InChI Key: PVPGYERJOUVPIJ-UHFFFAOYSA-N
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Description

    Cericlamine: (INN; developmental code JO-1017) is a chemical compound with the IUPAC name .

  • It belongs to the amphetamine family and is specifically related to phentermine and chlorphentermine .
  • Initially investigated as an antidepressant by Jouveinal, it was intended for the treatment of depression, anxiety disorders, and anorexia nervosa.
  • Unfortunately, Cericlamine did not complete development and was never marketed. It reached phase III clinical trials in 1996 but was discontinued in 1999 .
  • Preparation Methods

    • Detailed synthetic routes and reaction conditions for Cericlamine are not widely available in the literature.
    • Industrial production methods remain undisclosed due to its limited development.
  • Chemical Reactions Analysis

      Cericlamine: likely undergoes various reactions typical of its amphetamine-related structure.

    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • Despite its discontinuation, Cericlamine has potential applications in various fields:

        Chemistry: Its unique structure could inspire further research in medicinal chemistry.

        Biology: Investigating its effects on neurotransmitter systems may yield insights.

        Medicine: Although not approved, it was explored for mood disorders and anorexia.

        Industry: Its synthesis and potential derivatives could have industrial applications.

  • Mechanism of Action

    • The exact mechanism by which Cericlamine exerts its effects remains speculative.
    • It likely involves modulation of serotonin reuptake, given its amphetamine-like structure.
    • Molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

      Cericlamine: shares similarities with and .

    • Its uniqueness lies in its selective serotonin reuptake inhibition properties.

    Properties

    Molecular Formula

    C19H14ClN5O2

    Molecular Weight

    379.8 g/mol

    IUPAC Name

    N-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

    InChI

    InChI=1S/C19H14ClN5O2/c1-27-15-7-5-12(6-8-15)18-24-23-17-11-21-10-16(25(17)18)19(26)22-14-4-2-3-13(20)9-14/h2-11H,1H3,(H,22,26)

    InChI Key

    PVPGYERJOUVPIJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)C(=O)NC4=CC(=CC=C4)Cl

    Origin of Product

    United States

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